what is m-PEG3-4-nitrophenyl carbonate
what is m-PEG3-4-nitrophenyl carbonate
An In-Depth Technical Guide to m-PEG3-4-Nitrophenyl Carbonate: Principles and Practices in Bioconjugation
Abstract
This technical guide provides a comprehensive overview of methoxy-tri(ethylene glycol)-4-nitrophenyl carbonate (m-PEG3-4-nitrophenyl carbonate), a discrete polyethylene glycol (PEG) reagent for bioconjugation. From the perspective of a Senior Application Scientist, this document delves into the foundational chemistry, reaction mechanisms, practical applications, and analytical characterization pertinent to its use. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide presents detailed protocols, troubleshooting advice, and the necessary theoretical grounding to empower users to effectively employ this versatile linker in modifying proteins, peptides, and other amine-containing biomolecules.
Foundational Chemistry of m-PEG3-4-Nitrophenyl Carbonate
The efficacy of any bioconjugation strategy begins with a thorough understanding of the reagent's chemical identity and properties. m-PEG3-4-nitrophenyl carbonate is a heterobifunctional linker, meaning it possesses two different functional ends: a chemically inert methoxy-capped PEG chain and a highly reactive 4-nitrophenyl carbonate group.
Molecular Profile
A precise understanding of the reagent's physical and chemical properties is paramount for accurate experimental design, including calculating molar excess and preparing stock solutions.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | [1] |
| Synonyms | m-PEG3-NPC, Methoxy(PEG)3 4-nitrophenyl carbonate | [1][2] |
| CAS Number | 105108-59-6 | [1][3] |
| Chemical Formula | C₁₂H₁₅NO₇ | [1] |
| Molecular Weight | 285.25 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | Typically >95% | [1][3] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][4] |
The PEG Moiety: Understanding the "m-PEG3" Component
The "m-PEG3" portion of the molecule consists of a short, monodisperse chain of three ethylene glycol units capped with a methoxy group (CH₃O-). Unlike traditional, polydisperse PEG polymers, this discrete chain length ensures that every modification adds a precise, defined mass to the target molecule. This is critically important in the development of therapeutics, where batch-to-batch consistency is essential. The hydrophilic and flexible nature of the PEG chain can improve the solubility and stability of the resulting conjugate.[5][6]
The Reactive Moiety: The Role of the 4-Nitrophenyl Carbonate Group
The 4-nitrophenyl carbonate (NPC) is an activated ester.[7][8] The electron-withdrawing nitro group on the phenol ring makes the 4-nitrophenoxide a very good leaving group. This "activation" renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, primarily the primary amines found on biomolecules.[9] This reactivity is the cornerstone of its function as a PEGylation reagent.
Storage, Stability, and Handling
Expert Insight: The single most common point of failure in PEGylation reactions is the degradation of the activated PEG reagent due to improper handling. The NPC ester is sensitive to moisture and will hydrolyze over time.
-
Long-Term Storage: Store at -20°C under dry conditions (desiccated).[1][10] A shelf life of over three years is achievable when stored correctly.[1]
-
Handling: Before use, allow the vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[11] Avoid repeated freeze-thaw cycles of stock solutions.
The Mechanism of Amine PEGylation
The conjugation of m-PEG3-4-nitrophenyl carbonate to a protein primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group.[5][7] The reaction proceeds via a well-defined nucleophilic acyl substitution mechanism.
Principle of Nucleophilic Acyl Substitution
The reaction is initiated by the lone pair of electrons on the nitrogen of a deprotonated primary amine (-NH₂) acting as a nucleophile. This amine attacks the electrophilic carbonyl carbon of the carbonate group. A transient tetrahedral intermediate is formed, which then collapses, expelling the stable 4-nitrophenoxide ion.[7][9]
Caption: Mechanism of amine modification using m-PEG-NPC.
Formation of the Stable Urethane Linkage
The final product is a PEGylated protein where the PEG linker is attached via a highly stable urethane (also known as carbamate) bond.[9][12] This stability is a key advantage, ensuring the PEG moiety remains attached to the biomolecule under physiological conditions.
Reaction Kinetics and Influencing Factors
-
pH: This is the most critical parameter. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction pH should be slightly above the pKa of the target amino groups. For lysine residues (pKa ≈ 10.5), a pH range of 8.0-9.5 is typical.[7] However, a competing reaction, the hydrolysis of the NPC ester, also accelerates at higher pH.[13] The optimal pH is therefore a trade-off between maximizing amine reactivity and minimizing reagent hydrolysis. A pH of 7.5 to 8.5 is often a good starting point.
-
Stoichiometry: The molar ratio of the PEG reagent to the protein will influence the degree of PEGylation (the average number of PEGs attached per protein). A higher molar excess will generally lead to a higher degree of modification. This must be optimized empirically for each specific protein.
-
Temperature and Time: Most PEGylation reactions are performed at room temperature for 1-4 hours or at 4°C overnight to better control the reaction rate and maintain protein stability.
Comparison with Other Amine-Reactive Chemistries
Compared to the widely used N-hydroxysuccinimide (NHS) esters, NPC esters are generally less reactive.[7] This lower reactivity can be advantageous, providing a longer hydrolysis half-life and potentially allowing for greater selectivity in the modification of more accessible or more nucleophilic amine groups by carefully controlling reaction times.[13][14]
Practical Application: A Step-by-Step Protocol for Protein Modification
This section provides a self-validating protocol for the PEGylation of a model protein. The key to a self-validating system is the inclusion of a real-time monitoring step.
Pre-reaction Considerations
-
Protein Purity: The protein solution should be of high purity and free from other amine-containing compounds (e.g., Tris buffer, ammonium salts) that would compete with the reaction. Dialyze or buffer-exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
Buffer Selection: A buffer with a pKa between 7.5 and 8.5 is ideal. 100 mM sodium phosphate or 100 mM sodium bicarbonate buffers are common choices.
-
Reagent Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of m-PEG3-4-nitrophenyl carbonate in anhydrous DMSO. Causality: Using a concentrated stock minimizes the amount of organic solvent added to the aqueous protein solution, reducing the risk of protein denaturation.
Detailed Experimental Workflow
Caption: Workflow for a typical protein PEGylation experiment.
Step-by-Step Protocol for a Model Protein PEGylation
-
Protein Preparation: Prepare a 1 mg/mL solution of the model protein (e.g., Bovine Serum Albumin, BSA) in 100 mM sodium phosphate buffer, pH 8.0.
-
Reagent Preparation: Prepare a 100 mM stock solution of m-PEG3-4-nitrophenyl carbonate in anhydrous DMSO (28.5 mg in 1 mL).
-
Initiate Reaction: To 1 mL of the protein solution, add a calculated volume of the PEG stock solution to achieve a 10-fold molar excess of the PEG reagent over the protein. Add the DMSO stock slowly while gently vortexing to ensure mixing without causing protein precipitation.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Reaction Monitoring (Optional but Recommended): At time points (e.g., 0, 15, 30, 60, 120 min), take a small aliquot (e.g., 10 µL) and measure the absorbance at 405 nm. An increase in absorbance confirms the release of p-nitrophenol and thus, the progress of the reaction.[9][13]
-
Quenching: Stop the reaction by adding a final concentration of 50 mM Tris or glycine. The primary amine in the quenching agent will react with any remaining active NPC-PEG.
-
Purification: Remove unreacted PEG reagent, p-nitrophenol, and quenching agent by size-exclusion chromatography (SEC) or dialysis.
Real-Time Reaction Monitoring via p-Nitrophenol Release
The release of the p-nitrophenol byproduct provides a convenient spectrophotometric method for tracking the reaction.[9][14] By measuring the absorbance at ~405 nm, one can quantify the amount of released p-nitrophenol (Extinction coefficient ε₄₀₅ ≈ 18,000 M⁻¹cm⁻¹ at alkaline pH) and correlate it to the amount of PEG reagent that has reacted. This provides an internal validation that the reaction is proceeding as expected.
Characterization of the PEGylated Product
Post-purification analysis is essential to confirm the success of the conjugation and determine the quality of the product.
Objectives of Characterization
-
Purity: Ensure the final product is free from unreacted protein and reagents.
-
Degree of PEGylation (DoP): Determine the average number of PEG molecules conjugated to each protein.
-
Integrity: Confirm the protein has not been denatured or aggregated during the process.
Chromatographic Methods
-
Size-Exclusion Chromatography (SEC-HPLC): This is a primary method for assessing purity. The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the unmodified protein.[15]
-
Reversed-Phase Chromatography (RP-HPLC): Can also be used to separate species with different numbers of attached PEG chains, as the hydrophilic PEG moiety reduces the retention time on a hydrophobic column.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming covalent modification.[16] ESI-MS or MALDI-TOF can be used to measure the mass of the conjugate. The mass increase should correspond to integer multiples of the m-PEG3 moiety's mass (285.25 Da minus the mass of the leaving group), allowing for a precise determination of the DoP.
Electrophoretic Analysis (SDS-PAGE)
A simple, qualitative method to visualize the result. The PEGylated protein will show a shift to a higher apparent molecular weight on the gel compared to the unmodified protein. The band for the modified protein may appear more diffuse due to the heterogeneity of the PEGylation sites.
Data Interpretation: A Hypothetical Example
| Analysis Technique | Unmodified Protein (Control) | PEGylated Product (Expected) | Insight Gained |
| SDS-PAGE | Sharp band at ~66 kDa | Diffuse band shifted to >67 kDa | Qualitative confirmation of mass increase. |
| SEC-HPLC | Single peak at 12.5 min | Main peak at 11.8 min, small peak at 12.5 min | Purity assessment; confirms larger size. |
| MALDI-TOF MS | Peak at 66,400 Da | Distribution of peaks at 66,666 Da, 66,932 Da, etc. | Confirms DoP of 1, 2, etc. (Mass of PEG - H = ~266 Da added per site). |
Troubleshooting and Advanced Considerations
| Problem | Possible Cause(s) | Solution(s) |
| Low/No Reaction | 1. Hydrolyzed/degraded PEG reagent. 2. Suboptimal pH (too low). 3. Presence of competing amines in buffer. | 1. Use fresh reagent; handle properly. 2. Increase buffer pH to 8.0-8.5. 3. Buffer-exchange protein into an amine-free buffer. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO). 2. Protein instability at the reaction pH. | 1. Use a more concentrated PEG stock; add slowly while mixing. 2. Perform reaction at 4°C; screen for optimal pH. |
| High Polydispersity | 1. Reaction time too long. 2. Molar excess of PEG reagent too high. | 1. Reduce reaction time; monitor progress. 2. Optimize the molar ratio of PEG to protein. |
Conclusion
m-PEG3-4-nitrophenyl carbonate is a powerful and precise tool for the modification of biomolecules. Its discrete nature and well-understood reactivity profile make it an excellent choice for applications requiring high degrees of control and reproducibility. By understanding the underlying chemical principles, carefully controlling reaction parameters—especially pH and reagent handling—and employing robust analytical techniques, researchers can successfully leverage this reagent to enhance the properties of therapeutic and diagnostic biomolecules.
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Um, I. H. et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]
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